molecular formula C13H19N B061430 N-benzylcyclohexanamine CAS No. 4383-25-9

N-benzylcyclohexanamine

Cat. No.: B061430
CAS No.: 4383-25-9
M. Wt: 189.3 g/mol
InChI Key: IYWYMFZAZUYNLC-UHFFFAOYSA-N
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Description

N-benzylcyclohexanamine: is an organic compound with the molecular formula C₁₃H₁₉N . It is a secondary amine where the nitrogen atom is bonded to a benzyl group and a cyclohexyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Scientific Research Applications

Chemistry: N-benzylcyclohexanamine is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .

Biology: In biological research, it is used to study the effects of amine compounds on biological systems. It can act as a ligand in receptor binding studies.

Medicine: While not a drug itself, this compound is used in the synthesis of various medicinal compounds, including potential treatments for neurological disorders.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals. Its reactivity makes it valuable in creating specialized materials .

Safety and Hazards

N-Benzylcyclohexanamine may be harmful if swallowed and enters airways . It can cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

Future Directions

The hydrogenolysis of N-benzylcyclohexanamine (NBCA) was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts . The results suggest that this process could be further optimized by adjusting the Pd content and the type of silica support used . This could potentially lead to more efficient and cost-effective methods for the production of this compound and similar compounds in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method to synthesize N-benzylcyclohexanamine involves the reductive amination of cyclohexanone with benzylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydrogenolysis: Another method involves the hydrogenolysis of N-benzylcyclohexylamine using palladium catalysts supported on silica.

Industrial Production Methods: Industrial production of this compound often employs similar methods but on a larger scale, with optimizations for cost and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzylcyclohexanamine can undergo oxidation reactions to form corresponding imines or amides.

    Reduction: It can be reduced to form N-cyclohexylmethylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or cyclohexyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Imines or amides.

    Reduction: N-cyclohexylmethylamine.

    Substitution: Various substituted amines depending on the reagents used.

Comparison with Similar Compounds

  • N-cyclohexylbenzylamine
  • N-benzyl-N-cyclohexylamine
  • N-cyclohexylmethylamine

Comparison: N-benzylcyclohexanamine is unique due to the presence of both a benzyl and a cyclohexyl group attached to the nitrogen atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one of these groups. Its structure also provides distinct steric and electronic properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

N-benzylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWYMFZAZUYNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195951
Record name Benzenemethanamine, N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4383-25-9
Record name Benzenemethanamine, N-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of cyclohexylamine (9.34 g) in methanol (300 ml) was added benzaldehyde (10.0 g) followed by activated 3 Å molecular sieves. After 1 h, sodium cyanoborohydride (7.13 g) was added followed by the dropwise addition of acetic acid (9.2 ml), and the reaction was stirred overnight. The reaction mixture was filtered through hiflo, the solvent removed in vacuo and the resulting white solid was heated under reflux in 5M potassium hydroxide solution for 30 mins. The product was extracted into dichloromethane (3×100 ml) and the combined organic layers were washed with brine (100 ml), dried over sodium sulphate and the solvent was removed in vacuo to give a clear oil. The product was purified by column chromatography (eluting with ethyl acetate) then distillation; bpt=137° C. at 1.0 mbarr. 1H NMR (360 MHz, D6 -DMSO) δ0.94-1.24 (5H, m), 1.48-1.88 (5H, m), 2.32 (1H, m), 2.32 (1H, m), 3.10 (2H, s(b)), 3.72 (2H, s), 7.14-7.40 (5H, m).
Quantity
9.34 g
Type
reactant
Reaction Step One
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10 g
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reactant
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300 mL
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solvent
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7.13 g
Type
reactant
Reaction Step Two
Quantity
9.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The imine from cyclohexanone and benzylamine was prepared in benzene in the normal way. To this imine (37.4 g; 0.2 mole) was added phosphorous acid (16.4 g; 0.2 mole) and the mixture stirred while heating. The reaction mixture became a homogeneous liquid at 70° and at 95°-100° a vigorous reaction took place. After keeping at 110°-130° for 30 minutes the mixture was cooled and diluted with water. Basification with NaOH and extraction with benzene gave after evaporation of the solvent N-benzylcyclohexylamine (80%). Distillation gave pure N-benzylcyclohexylamine bp 120°-125°/3 mm.
[Compound]
Name
imine
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0 (± 1) mol
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reactant
Reaction Step One
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[Compound]
Name
imine
Quantity
37.4 g
Type
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Reaction Step Two
Quantity
16.4 g
Type
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Reaction Step Two
Name
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzylcyclohexanamine
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